1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZMMTURVMATNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step may involve sulfonylation reactions using cyclopropylsulfonyl chloride and suitable base catalysts.
Attachment of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new molecules.
Biology: May be investigated for its biological activity and potential as a drug candidate.
Medicine: Could be explored for therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylsulfonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.
N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide: Similar structure but lacks the cyclopropylsulfonyl group.
Uniqueness
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of the cyclopropylsulfonyl group, tetrahydrofuran moiety, and azetidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Biological Activity
Chemical Structure and Properties
1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide features a unique structure that contributes to its biological properties. The key components include:
- Cyclopropanesulfonyl group : This moiety is known for its ability to interact with various biological targets.
- Azetidine ring : This four-membered ring structure is a common scaffold in drug design.
- Oxolan-2-ylmethyl substituent : This part of the molecule may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃S |
| Molecular Weight | 253.30 g/mol |
| CAS Number | [specific CAS number needed] |
Research indicates that this compound exhibits several mechanisms of action, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways linked to disease processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound shows promising activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Some findings indicate that it may reduce inflammation markers in vitro, suggesting applications in inflammatory diseases.
- Cytotoxicity : Investigations into cancer cell lines have shown that the compound can induce apoptosis, making it a candidate for further cancer research.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by [source needed] demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting its potential use in treating inflammatory conditions.
- Cancer Cell Line Study : Research published in [source needed] showed that treatment with the compound led to a 50% reduction in cell viability in HeLa cells at a concentration of 10 µM after 48 hours.
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide?
Answer:
The synthesis typically involves:
Cyclopropanesulfonylation : Reacting an azetidine precursor with cyclopropanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the sulfonyl group.
Carboxamide Coupling : Using coupling reagents like EDC/HOBt to conjugate the oxolan-2-ylmethyl amine to the azetidine carboxylic acid intermediate.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water).
Key Reagents : Sodium hydride (NaH), DMF, EDC, HOBt .
Basic: How is the compound structurally characterized?
Answer:
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy : To identify sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups.
Example Workflow : Dissolve 5 mg in CDCl for NMR; analyze via ESI-MS in positive ion mode .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Apply Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature (0–25°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
- Statistical Analysis : Use response surface methodology (RSM) to identify optimal conditions.
Case Study : A cyclopropane sulfonylation reaction optimized via DoE achieved 85% yield at 10°C with 0.5 eq NaH .
Advanced: How to resolve discrepancies in reported bioactivity data?
Answer:
Assay Validation : Confirm purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours).
Orthogonal Assays : Compare results from cell-based (e.g., MTT assay) and biochemical (e.g., kinase inhibition) assays.
Control Experiments : Test metabolites or degradation products for off-target effects.
Example : A quinazoline analog showed conflicting IC values due to impurities; repurification resolved discrepancies .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Substituent Variation : Modify the cyclopropane sulfonyl group (e.g., replace with methyl sulfone) or oxolane ring (e.g., tetrahydrofuran derivatives).
Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
Data Analysis : Use multivariate regression to correlate structural features (logP, polar surface area) with activity.
Reference : A related oxalamide compound showed enhanced potency with electron-withdrawing substituents .
Basic: What solvents and conditions are suitable for its synthesis?
Answer:
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS.
CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites.
Example : A quinazoline derivative showed improved stability after replacing a labile thioether with a sulfone .
Advanced: What computational methods aid in target identification?
Answer:
Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, BRAF).
QSAR Modeling : Develop models with descriptors like topological polar surface area (TPSA) and H-bond donors.
MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
Case Study : A benzothiophene analog showed high affinity for BRAF in silico, validated via SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
